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molecular formula C8H8N2O B1295600 3,4-Dihydro-1H-quinoxalin-2-one CAS No. 59564-59-9

3,4-Dihydro-1H-quinoxalin-2-one

Cat. No. B1295600
M. Wt: 148.16 g/mol
InChI Key: HYTIPJFUWHYQON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05668282

Procedure details

A solution of ethyl bromoacetate (III, 13.3 ml) in THF (50 ml) is added over 2 hr to a stirred solution of 1,2-phenylenediamine (II, 10.0 g) and triethylamine (16.8 ml) in THF (22 ml) and methylene chloride (22 ml). The mixture is heated at 60° for 3 hr, and is concentrated. The resulting solids are suspended and shaken vigorously in hexane (250 ml) and water (150 ml). The hexane layer is decanted, and the process is repealed with two additional 250 ml portions of hexane. The solids are filtered, dried and recrystallized from methylene chloride/hexane to give the desired product as a solid. The concentrated filtrate is purified by flash chromatography eluting with ethyl acetate/methylene chloride (25/75) to give additional title compound, mp 135°-136°: NMR (CDCl3) 8.30, 6.85-6.95, 6.65-6.80, 4.00 and 3.86 δ.
Quantity
13.3 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.8 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
BrCC([O:5][CH2:6][CH3:7])=O.[C:8]1([NH2:15])[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[NH2:14].C(N(CC)CC)C>C1COCC1.C(Cl)Cl>[NH:14]1[C:9]2[C:8](=[CH:13][CH:12]=[CH:11][CH:10]=2)[NH:15][CH2:7][C:6]1=[O:5]

Inputs

Step One
Name
Quantity
13.3 mL
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
10 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
16.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
22 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
22 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
shaken vigorously in hexane (250 ml)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated at 60° for 3 hr
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated
CUSTOM
Type
CUSTOM
Details
The hexane layer is decanted
FILTRATION
Type
FILTRATION
Details
The solids are filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from methylene chloride/hexane

Outcomes

Product
Name
Type
product
Smiles
N1C(CNC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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